N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide
CAS No.: 1396884-99-3
Cat. No.: VC7640929
Molecular Formula: C17H18ClNO6S
Molecular Weight: 399.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396884-99-3 |
|---|---|
| Molecular Formula | C17H18ClNO6S |
| Molecular Weight | 399.84 |
| IUPAC Name | N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-chloro-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C17H18ClNO6S/c1-17(20,11-3-5-15-16(7-11)25-10-24-15)9-19-26(21,22)12-4-6-14(23-2)13(18)8-12/h3-8,19-20H,9-10H2,1-2H3 |
| Standard InChI Key | QSRNNWHFBYCUJF-UHFFFAOYSA-N |
| SMILES | CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2=CC3=C(C=C2)OCO3)O |
Introduction
Structural Features
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Benzo[d]13dioxole Ring: This moiety is known for its presence in various biologically active compounds, often contributing to their pharmacological properties.
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Hydroxypropyl Group: This functional group can participate in hydrogen bonding, potentially influencing the compound's solubility and interactions with biological targets.
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Chloro-Methoxybenzenesulfonamide Moiety: This part of the molecule may contribute to its reactivity and biological activity, particularly in terms of enzyme inhibition or receptor interaction.
Synthesis Methods
The synthesis of N-(2-(benzo[d] dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide would likely involve multiple steps, starting with the preparation of the benzo[d] dioxole core. This can be achieved through the reaction of catechol with chloroform in the presence of a base, followed by cyclization. The hydroxypropyl group could be introduced via a nucleophilic substitution reaction, and the chloro-methoxybenzenesulfonamide moiety could be added using appropriate sulfonating agents.
Biological Implications
Compounds with similar structures, such as those containing benzo[d] dioxole and sulfonamide groups, have shown potential in medicinal chemistry. They may exhibit anti-inflammatory, anticancer, or other biological activities. For instance, sulfonamides are known for their antimicrobial properties, while benzo[d] dioxole derivatives have been studied for their antidiabetic and anticancer effects.
Potential Applications
Given its structural features, N-(2-(benzo[d] dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide could be explored for various applications:
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Pharmaceuticals: Its potential biological activities make it a candidate for drug development, particularly in areas like oncology or inflammatory diseases.
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Biological Research: The compound could serve as a tool for studying specific biological pathways or targets.
Data Table: Comparison of Related Compounds
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